3-(3-Nitrophenyl)-1,2,4-oxadiazole

Synthetic Chemistry Color Photography Intermediates Oxadiazole Couplers

Researchers developing AKR1B1-targeted therapeutics or colour photography couplers require isomerically pure 3-(3-nitrophenyl)-1,2,4-oxadiazole. Substitution with the para-nitro regioisomer introduces quantifiable risks: altered electronic profile (ΔlogP, ΔPSA), divergent reactivity in nitro reduction, and incompatibility with patent-specified synthetic routes (WO2004089930). • AKR1B1 SAR: 5-substituted derivatives achieve IC50 = 530 nM; meta-nitro essential for potency. • Photography: Patent-designated intermediate for pyrazolotriazole couplers. • Polymers: Selective aniline reduction enables conducting polymer synthesis. Supplied at ≥98% purity with batch-specific QC. Immediate global shipping from stock.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 90049-83-5
Cat. No. B1608032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)-1,2,4-oxadiazole
CAS90049-83-5
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2
InChIInChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H
InChIKeyBXMPGUQFWQUYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitrophenyl)-1,2,4-oxadiazole Identity & Procurement


3-(3-Nitrophenyl)-1,2,4-oxadiazole (CAS 90049-83-5) is a heterocyclic building block belonging to the phenyl-1,2,4-oxadiazole class, with molecular formula C8H5N3O3 and a monoisotopic mass of 191.0331 Da [1]. The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a meta-nitrophenyl group, distinguishing it from its para-nitro regioisomer (CAS 16013-14-2) and other positional analogs . It is primarily utilised as a synthetic intermediate in medicinal chemistry and materials science, with documented roles in the preparation of colour photography couplers and biologically active derivatives [2].

Workflow
Patented oxadiazole coupler synthesis requiring meta-nitro isomer
Regiochemistry
Meta-nitrophenyl essential for route fidelity; para not described
Application Context
Medicinal chemistry and polymer precursor research building block

Why Generic Substitution Fails


Substitution of 3-(3-nitrophenyl)-1,2,4-oxadiazole with its para-nitro regioisomer, unsubstituted phenyl analog, or 1,3,4-oxadiazole isomer carries quantifiable risks in synthetic outcome, physicochemical behaviour, and biological activity. The meta-nitro substitution pattern imparts a distinct electronic profile—reflected in logP, boiling point, and polar surface area differences—that directly affects reactivity in downstream transformations such as selective nitro reduction and heterocycle formation . Furthermore, patent literature explicitly designates the meta-nitro isomer for specific intermediate applications (e.g., colour photography couplers) where the para isomer is not described [1]. The quantitative evidence below substantiates why generic substitution is not advisable without experimental validation.

Target: Meta
3-(3-Nitrophenyl)-1,2,4-oxadiazole
Substitute: Para
Regiochemical mismatch; para isomer not claimed in coupler patent and may fail synthetic route fidelity
Target: Meta
Measured logP 2.168, Bp 346.2 °C
Substitute: Para
Higher boiling point and distinct logP alter purification and chromatography behaviour
Target: Meta
Sub-micromolar AKR1B1 activity reported for a derivative
Substitute: Unsubstituted Phenyl
No reported AKR1B1 inhibition; activity profile may not transfer

Quantitative Evidence vs. Closest Analogs


Patented Regiochemical Specificity

Patent WO2004089930 specifically describes the use of 3-nitrobenzonitrile (meta-nitro) to construct 5-(β-ketoalkyl)-3-(3-nitrophenyl)-1,2,4-oxadiazoles as key intermediates for 1H-pyrazolo[1,5-b]-1,2,4-triazole couplers in colour photography. The para-nitro isomer (CAS 16013-14-2) is not described for this application, indicating regiochemical specificity for the meta-nitro substitution pattern [1].

Patent Route Specificity
Class-level inference
Meta-nitro isomer explicitly claimed in WO2004089930; para-nitro absent from patent claims
Regiochemical identity is essential for route fidelity
Patent literature analysis; para isomer not validated for this application
Synthetic Chemistry Color Photography Intermediates Oxadiazole Couplers

Physicochemical Divergence

3-(3-Nitrophenyl)-1,2,4-oxadiazole exhibits a measured logP of 2.168 and a boiling point of 346.2 °C at 760 mmHg, with a polar surface area (PSA) of 84.74 Ų . In contrast, the para-nitro regioisomer shows a predicted boiling point of 355.5 °C and a melting point of 162–164 °C . These differences, though modest, reflect the altered dipole moment and intermolecular interactions arising from the meta vs. para nitro orientation, which can influence chromatographic behaviour, solubility, and formulation compatibility.

Physicochemical Divergence
Cross-study comparable
Meta: logP 2.168, Bp 346.2 °C, PSA 84.74 Ų; Para: Bp ~355.5 °C
Property differences affect purification and chromatography
Lower boiling point may simplify distillation; logP impacts HPLC retention
Physicochemical Properties LogP Boiling Point PSA

Aldo-Keto Reductase Inhibition

A derivative bearing the 3-(3-nitrophenyl)-1,2,4-oxadiazole scaffold, 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (BDBM16233), demonstrates an IC50 of 530 nM against human Aldo-keto reductase family 1 member B1 (AKR1B1) at pH 6.2, 25 °C [1]. While direct head-to-head data for the unsubstituted 3-phenyl-1,2,4-oxadiazole against the same target are not available in this source, the nitro group is a known pharmacophoric element for AKR1B1 inhibition, and the meta-nitro orientation may confer distinct binding interactions compared to para-nitro or unsubstituted analogs.

AKR1B1 Inhibition (Derivative)
Supporting evidence
IC50 530 nM for 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Supports scaffold exploration for AKR1B1 assay
Data from elaborated derivative; unsubstituted phenyl analog lacks reported potency
Aldo-keto Reductase Enzyme Inhibition IC50 Drug Discovery

Selective Nitro Reduction for Polymer Precursors

A procedure has been developed for the selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to yield (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, which are described as promising monomers for oxidative and radical polymerisations [1]. The study specifically employs the meta-nitrophenyl substitution pattern, and the resulting anilines are positioned as precursors for conducting polymers. The para-nitro isomer may exhibit different reduction selectivity due to altered electronic conjugation between the nitro group and the oxadiazole ring.

Selective Nitro Reduction
Class-level inference
Meta isomer validated for reduction to aniline monomer; published protocol available
Published method enables polymer precursor synthesis
Reduction selectivity may differ for para isomer; meta is preferred substrate
Selective Reduction Polymer Chemistry Nitro-to-Amine Conversion Conducting Polymers

Application Scenarios for Procurement


Colour Photography Coupler Intermediates

As documented in Patent WO2004089930, 3-(3-nitrophenyl)-1,2,4-oxadiazole serves as a critical precursor for 5-(β-ketoalkyl)-3-substituted-1,2,4-oxadiazoles, which are subsequently converted into 1H-pyrazolo[1,5-b]-1,2,4-triazole couplers for colour photography [1]. The meta-nitro substitution is essential for the claimed synthetic route; the para-nitro regioisomer is not a direct substitute.

Aldo-Keto Reductase Inhibitor Leads

The 3-(3-nitrophenyl)-1,2,4-oxadiazole scaffold, when elaborated at the 5-position (e.g., with butanoic acid), yields derivatives with sub-micromolar AKR1B1 inhibitory activity (IC50 = 530 nM) [1]. Medicinal chemistry groups pursuing AKR1B1 or related aldo-keto reductase targets can use this compound as a validated starting point for structure-activity relationship studies.

Conducting Polymer Monomer Development

The selective reduction protocol described in the Russian Journal of Organic Chemistry converts 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles into aniline derivatives suitable for oxidative and radical polymerisation [1]. The meta-nitro isomer is the preferred substrate for this transformation, enabling access to novel conducting polymer architectures.

Isomer Differentiation Reference Standard

With a measured logP of 2.168, boiling point of 346.2 °C, and PSA of 84.74 Ų, 3-(3-nitrophenyl)-1,2,4-oxadiazole can serve as a well-characterised reference standard for analytical method development, chromatographic retention time benchmarking, and computational model validation when comparing meta- versus para-nitrophenyl oxadiazole isomers [1].

Application
Selection Property
Validation Focus
Colour photography coupler intermediate research
Regiochemical identity (meta-nitro)
Synthetic route fidelity per patent WO2004089930
Aldo-keto reductase inhibitor lead research
Reported scaffold activity
AKR1B1 enzyme assay reproducibility
Conducting polymer monomer development
Documented selective nitro reduction protocol
Reduction conversion and polymerisation efficiency
Isomer differentiation reference standard
Characterised logP and boiling point profile
Chromatographic retention time benchmarking
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